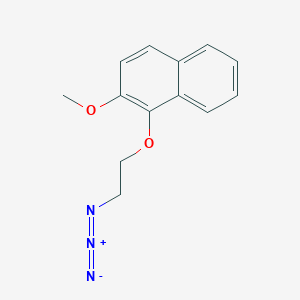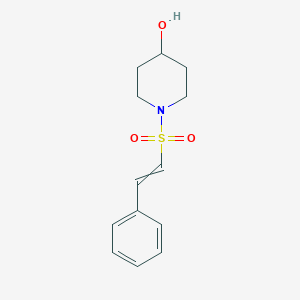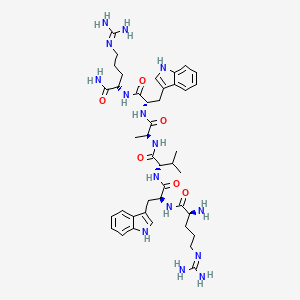![molecular formula C12H20O2 B12606085 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 648894-38-6](/img/structure/B12606085.png)
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials due to its stable bicyclic structure.
作用機序
The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Bicyclo[2.1.1]hexane: Known for its sp3-rich chemical space and used in bio-active compounds.
7-Oxabicyclo[2.2.1]heptane: Notable for its biological activity and use in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptane: Utilized in the synthesis of bridged aza-bicyclic structures.
Uniqueness: (1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid stands out due to its specific bicyclic structure, which imparts stability and unique reactivity
特性
CAS番号 |
648894-38-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c1-11(2)8-4-5-12(3,7-8)9(11)6-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
GERLXFYKBCSENK-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)

![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)

![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)
